Trimethylsilyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96780. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

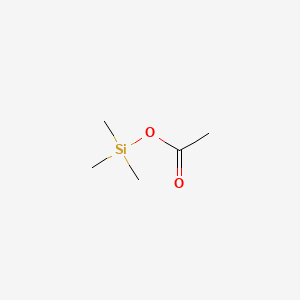

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUNJMXHQHHWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883723 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-27-0, 13411-48-8 | |

| Record name | Trimethylsilyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXX47M44WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsilyl Acetate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl (B98337) acetate (B1210297) (TMSA) is a versatile organosilicon compound that serves as a valuable reagent in a variety of organic transformations. Its utility stems from its dual reactivity, enabling it to function as both a mild silylating agent for the protection of functional groups and as an acetylating agent under specific catalytic conditions. This guide provides a comprehensive overview of the primary applications of trimethylsilyl acetate in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective use in research and development.

Core Applications of this compound

This compound is primarily employed in two key roles in organic synthesis:

-

Silylation (Protection of Alcohols and Carboxylic Acids): As a mild silylating agent, TMSA is used to introduce the trimethylsilyl (TMS) protecting group onto alcohols and carboxylic acids, forming trimethylsilyl ethers and esters, respectively.[1][2] This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions of these functional groups.[3] Compared to more reactive silylating agents like trimethylsilyl chloride (TMSCl), this compound offers the advantage of milder reaction conditions and a lower silylating potential, which can be beneficial for achieving greater selectivity.[4]

-

Acetylation of Alcohols, Amines, and Thiols: Under acid catalysis, typically with a reagent such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), this compound can efficiently acetylate a wide range of alcohols, amines, and thiols.[2] This transformation provides a convenient method for introducing an acetate group, often with high yields and under mild conditions.[2]

The dual nature of this compound's reactivity is a key feature, with the reaction outcome being dictated by the presence or absence of an acid catalyst.

Logical Relationship: Dual Reactivity of this compound

References

Trimethylsilyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) acetate (B1210297) (TMSA) is a versatile organosilicon compound with significant applications in organic synthesis and analytical chemistry. This technical guide provides an in-depth overview of its chemical properties, structure, and key applications. Detailed experimental protocols for its synthesis and use as a silylating agent are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a comprehensive resource for professionals utilizing or considering the use of trimethylsilyl acetate in their research and development endeavors.

Chemical Properties and Structure

This compound, also known as acetoxytrimethylsilane, is a colorless liquid that is soluble in many common organic solvents.[1] It is characterized by the presence of a trimethylsilyl group bonded to an acetate moiety.[1] This structure imparts unique reactivity, making it a valuable reagent in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₂O₂Si |

| Molecular Weight | 132.23 g/mol |

| Boiling Point | 102-104 °C |

| Melting Point | -32 °C |

| Density | 0.882 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.388 |

| CAS Number | 2754-27-0 |

Structural Information

The structural representation of this compound is fundamental to understanding its chemical behavior.

| Identifier | Representation |

| SMILES | CC(=O)O--INVALID-LINK--(C)C |

| InChI | InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3 |

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.0 | Singlet | 3H | CH₃ (acetate) |

| ~0.2 | Singlet | 9H | Si(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (carbonyl) |

| ~23 | CH₃ (acetate) |

| ~0 | Si(CH₃)₃ |

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (in Si-CH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1050 | Strong | Si-O-C stretch |

| ~840 | Strong | Si-C stretch |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible and efficient laboratory work.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of sodium acetate with trimethylchlorosilane.[4]

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis and Purification of Trimethylsilyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) acetate (B1210297) (TMSA) is a versatile silylating agent and a valuable intermediate in organic synthesis, finding applications in the protection of functional groups and in the preparation of various organosilicon compounds. This technical guide provides a comprehensive overview of two common and efficient methods for the synthesis of trimethylsilyl acetate: the reaction of sodium acetate with trimethylchlorosilane and the reaction of acetic acid with hexamethyldisilazane (B44280) (HMDS). This document offers detailed experimental protocols, a comparative analysis of the two methods, and protocols for the purification and characterization of the final product. The information is presented to be a practical resource for researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound (TMSA), also known as acetoxytrimethylsilane, is an organosilicon compound with the formula (CH₃)₃SiOCOCH₃. It serves as a mild silylating agent, primarily used for the introduction of a trimethylsilyl group to protect hydroxyl, carboxyl, and amine functionalities in multi-step organic syntheses.[1] Its reactivity is lower than that of more aggressive silylating agents like trimethylsilyl chloride, which allows for greater selectivity in certain transformations. Beyond its role as a protecting group, TMSA is also a precursor in the production of silicone polymers and other silicon-containing materials. The synthesis of high-purity TMSA is therefore of significant interest in both academic research and industrial applications. This guide details two effective synthetic routes to obtain this important reagent.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented here, chosen for their reliability and scalability.

Method 1: Reaction of Sodium Acetate with Trimethylchlorosilane

This classic method involves the reaction of an acetate salt, typically anhydrous sodium acetate, with trimethylchlorosilane (TMCS). The reaction proceeds via a nucleophilic substitution at the silicon center, with the acetate anion displacing the chloride. The use of a phase-transfer catalyst can enhance the reaction rate and yield.[2]

Method 2: Reaction of Acetic Acid with Hexamethyldisilazane (HMDS)

An alternative, often milder, approach utilizes the reaction of acetic acid with hexamethyldisilazane (HMDS). This method is advantageous as it avoids the formation of corrosive hydrogen chloride gas, producing ammonia (B1221849) as the only by-product, which is easily removed. The reaction can often be performed under solvent-free and neutral conditions.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two synthesis methods, providing a clear comparison to aid in method selection.

| Parameter | Method 1: Sodium Acetate & Trimethylchlorosilane | Method 2: Acetic Acid & Hexamethyldisilazane |

| Reactants | Sodium Acetate, Trimethylchlorosilane | Acetic Acid, Hexamethyldisilazane |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) (Optional) | Iodine (Optional, for less reactive substrates) |

| Solvent | DMF, N,N-dimethylacetamide, or Acetic Anhydride | Solvent-free |

| Reaction Temperature | 10–60 °C[2] | Room Temperature to Mild Heating |

| Reaction Time | 2–4 hours[2] | Typically shorter than Method 1 |

| Theoretical Yield | High (reported up to 98–98.5%)[2] | High |

| Purity (Post-distillation) | High (reported as 98–98.5%)[2] | High |

| By-products | Sodium Chloride | Ammonia |

| Key Advantages | High yield and purity, well-established method.[2] | Mild, neutral, solvent-free conditions, no corrosive by-products. |

Detailed Experimental Protocols

Method 1: Synthesis from Sodium Acetate and Trimethylchlorosilane

This protocol is adapted from a patented procedure and provides a high-yield synthesis of this compound.[2]

Materials:

-

Anhydrous Sodium Acetate (NaOAc)

-

Trimethylchlorosilane (TMCS)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional, but recommended)

-

Anhydrous diethyl ether or other suitable solvent for extraction/washing

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus (fractional distillation setup recommended)

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube, add anhydrous sodium acetate (0.75 parts by mass), the solvent (e.g., DMF, 2.5 parts by mass), and a catalytic amount of the phase-transfer catalyst (e.g., TBAB, 0.0015 parts by mass).

-

Addition of TMCS: Begin stirring the mixture at room temperature (20–30 °C). Add trimethylchlorosilane (1 part by mass) dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 40–60 °C and continue stirring for 2–4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. The solid by-product, sodium chloride, will precipitate. Filter the mixture through a Büchner funnel to remove the solid salt. Wash the filter cake with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Purification: Combine the filtrate and the washings. The crude this compound is then purified by fractional distillation. Collect the fraction boiling at 106–108 °C.[2]

-

Characterization: The purity of the collected fraction can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure confirmed by ¹H and ¹³C NMR spectroscopy.

Method 2: Synthesis from Acetic Acid and Hexamethyldisilazane

This protocol is based on general procedures for the silylation of carboxylic acids with HMDS.

Materials:

-

Glacial Acetic Acid

-

Hexamethyldisilazane (HMDS)

-

Iodine (catalytic amount, optional)

-

Anhydrous solvent for work-up (e.g., diethyl ether)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle (if necessary)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add glacial acetic acid.

-

Addition of HMDS: Slowly add hexamethyldisilazane (approximately 0.5 to 0.6 molar equivalents relative to the acetic acid) to the stirred acetic acid at room temperature. The reaction is often exothermic, and ammonia gas will be evolved. The addition should be done in a well-ventilated fume hood. For less reactive substrates, a catalytic amount of iodine can be added to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of ammonia evolution. If the reaction is slow, it can be gently heated to 40-50 °C to drive it to completion.

-

Purification: Once the reaction is complete, the crude this compound can be directly purified by fractional distillation. Collect the fraction boiling in the range of 102-104 °C.

-

Characterization: Analyze the purified product by GC-MS and NMR to determine its purity and confirm its identity.

Purification and Characterization

Purification by Fractional Distillation

Due to the relatively low boiling point of this compound (102-104 °C), fractional distillation is the preferred method for obtaining a high-purity product. It is crucial to use a dry distillation apparatus to prevent hydrolysis of the product.

Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of this compound. The sample is injected into the GC, and the components are separated based on their boiling points and interactions with the column stationary phase. The mass spectrometer then provides a mass spectrum of the eluting components, allowing for their identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is simple and characteristic. It typically shows a singlet for the nine equivalent protons of the trimethylsilyl group at approximately δ 0.2 ppm and a singlet for the three protons of the acetyl group at approximately δ 1.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group near δ 0 ppm, a signal for the methyl carbon of the acetyl group around δ 22 ppm, and a signal for the carbonyl carbon around δ 170 ppm.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound using the two described methods.

Caption: Workflow for Synthesis Method 1.

Caption: Workflow for Synthesis Method 2.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound. The choice between the sodium acetate/trimethylchlorosilane method and the acetic acid/HMDS method will depend on the specific requirements of the laboratory, including available reagents, equipment, and sensitivity to by-products. Both methods, when followed by careful fractional distillation, are capable of producing high-purity this compound suitable for a wide range of applications in research and development. The provided experimental protocols and comparative data serve as a valuable resource for chemists to effectively synthesize and purify this important silylating agent.

References

Trimethylsilyl Acetate: An In-Depth Technical Guide to its Mechanism of Action as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silylation

Silylation is a fundamental chemical process in organic chemistry that involves the introduction of a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, into a molecule.[1] This process is primarily used to replace an active hydrogen atom on a heteroatom, such as in hydroxyl (-OH), amino (-NH₂), carboxyl (-COOH), and thiol (-SH) functional groups.[2] The resulting silylated derivatives, for instance, silyl ethers and silyl amines, exhibit increased volatility, thermal stability, and reduced polarity compared to the parent compounds.[3] These properties make silylation an indispensable technique in two major areas: as a protective group strategy in multi-step organic synthesis to mask reactive functional groups, and for the derivatization of non-volatile compounds to make them amenable for analysis by gas chromatography-mass spectrometry (GC-MS).[2][4]

A variety of silylating agents are available, each with distinct reactivities and applications. These range from highly reactive silyl halides like trimethylsilyl chloride (TMS-Cl) to silylamides such as N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] Trimethylsilyl acetate (B1210297) (TMSA) is another such agent, although it is generally considered to possess a lower silylating potential compared to many of its counterparts.[5] This lower reactivity, however, can be advantageous in specific applications where greater selectivity is required.

Core Mechanism of Action of Trimethylsilyl Acetate

The silylation of a substrate with an active hydrogen, such as an alcohol, by this compound proceeds through a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TMSA. This is followed by the departure of the acetate ion as the leaving group. The overall reaction results in the formation of a trimethylsilyl ether and acetic acid as the byproduct.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the acetate group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the silicon atom.

Quantitative Data and Performance Comparison

This compound is characterized by its relatively low silylating power.[5] This translates to slower reaction times and potentially lower yields compared to more aggressive silylating agents, especially for sterically hindered substrates. While specific quantitative data for TMSA is not extensively documented in comparative studies, its performance can be contextualized against other common silylating agents.

| Silylating Agent | Abbreviation | Relative Reactivity | Byproducts | Key Features |

| This compound | TMSA | Low | Acetic Acid | Mild; may require forcing conditions or catalysis. |

| Trimethylsilyl Chloride | TMS-Cl | High | HCl | Highly reactive; requires a base to neutralize HCl.[6] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | High | Acetamide | Good solvent properties; volatile byproducts.[1] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very High | Trifluoroacetamide | Highly volatile byproducts; excellent for GC-MS.[3] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | N-Methyltrifluoroacetamide | One of the most powerful TMS donors.[3] |

Experimental Protocols

Due to the limited literature on specific protocols for this compound, the following is a generalized procedure for the silylation of an alcohol for analytical (GC-MS) or synthetic purposes. It should be noted that due to the low reactivity of TMSA, longer reaction times, higher temperatures, or the use of a catalyst may be necessary to achieve satisfactory yields.

General Protocol for Silylation of an Alcohol with TMSA

Materials:

-

Substrate (e.g., alcohol, phenol)

-

This compound (TMSA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Optional: Catalyst (e.g., a strong non-nucleophilic base or an acid catalyst)

-

Reaction vial with a screw cap

-

Heating block or oil bath

-

Nitrogen or argon gas for inert atmosphere (recommended)

Procedure:

-

Sample Preparation: Accurately weigh the substrate into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent under a stream of nitrogen to complete dryness. It is crucial to ensure anhydrous conditions as TMSA is moisture-sensitive.

-

Reagent Addition: Add the anhydrous solvent to dissolve the substrate. Then, add a molar excess of this compound to the vial. The exact molar ratio will depend on the substrate and may require optimization.

-

(Optional) Catalyst Addition: If a catalyst is used, it should be added at this stage.

-

Reaction: Tightly cap the vial and place it in a heating block or oil bath set to the desired temperature (e.g., 60-80°C). The reaction time can vary from several hours to overnight and should be monitored by an appropriate technique such as thin-layer chromatography (TLC) for synthetic preparations or by analyzing aliquots by GC-MS for analytical derivatization.

-

Work-up (for Synthesis): Once the reaction is complete, cool the vial to room temperature. The reaction mixture can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude silyl ether, which can be further purified by distillation or chromatography.

-

Analysis (for GC-MS): After the reaction is complete and the vial has cooled, the sample may be directly injected into the GC-MS system or diluted with an appropriate solvent if necessary.

Logical Relationships in Silylating Agent Selection

The choice of a silylating agent is a critical decision in both synthetic and analytical chemistry. The following diagram illustrates the logical considerations when selecting a suitable reagent.

Conclusion

This compound is a mild silylating agent whose utility lies in applications requiring high selectivity where more powerful reagents might lead to side reactions. Its mechanism of action is analogous to other silylating agents, proceeding via a nucleophilic attack on the silicon atom. While it is not as widely used or documented as other more reactive silylating agents, it remains a useful tool in the chemist's arsenal (B13267) for specific synthetic and analytical challenges. The successful application of TMSA requires careful consideration of reaction conditions, particularly the potential need for elevated temperatures and/or catalysis to drive the reaction to completion. Further research into the kinetics and substrate scope of TMSA could unveil new applications for this selective reagent.

References

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. benchchem.com [benchchem.com]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylsilyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) acetate (B1210297) (TMSA), also known by its systematic name acetoxytrimethylsilane, is a versatile organosilicon compound with the chemical formula C₅H₁₂O₂Si. It serves as a valuable reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities and as a silylating agent. Its moderate reactivity allows for selective transformations, making it a useful tool in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylsilyl acetate, along with detailed experimental protocols for its synthesis and application.

Physical Properties

This compound is a colorless, volatile liquid with a characteristic mild, sweet odor. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂Si | [2] |

| Molecular Weight | 132.23 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, sweet | [1] |

| Boiling Point | 102-104 °C | |

| Melting Point | -32 °C | |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.388 | |

| Flash Point | 4 °C (39 °F) | |

| Solubility | Soluble in organic solvents (e.g., ether, alcohol) | [1] |

| Hydrolytic Sensitivity | Reacts with water | [1] |

Chemical Properties

The chemical reactivity of this compound is dominated by the silicon-oxygen bond. This bond is susceptible to cleavage by nucleophiles, most notably water, leading to the hydrolysis of the ester and the formation of trimethylsilanol (B90980) and acetic acid. This moisture sensitivity necessitates the use of anhydrous conditions when handling and using the reagent.

Silylating Agent

The primary application of this compound in organic synthesis is as a silylating agent, specifically for the protection of hydroxyl groups in alcohols and carboxylic acids. The reaction involves the transfer of the trimethylsilyl (TMS) group to the hydroxyl oxygen, forming a trimethylsilyl ether. This transformation is typically carried out in the presence of a base, which serves to deprotonate the alcohol, increasing its nucleophilicity.

Hydrolysis

This compound readily undergoes hydrolysis in the presence of water to yield trimethylsilanol and acetic acid. The trimethylsilanol can then dimerize to form hexamethyldisiloxane (B120664) and water. This reaction is the reason for the compound's moisture sensitivity.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two singlets. The downfield singlet corresponds to the methyl protons of the acetate group, while the upfield singlet is due to the nine equivalent protons of the trimethylsilyl group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.0 ppm | Singlet | 3H | -C(O)CH₃ |

| ~0.2 ppm | Singlet | 9H | -Si(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows three distinct signals corresponding to the carbonyl carbon, the acetate methyl carbon, and the trimethylsilyl methyl carbons.

| Chemical Shift (δ) | Assignment |

| ~170 ppm | C=O |

| ~22 ppm | -C(O)CH₃ |

| ~ -1 ppm | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and the silicon-methyl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (Si-CH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1050 | Strong | Si-O-C stretch |

| ~840 | Strong | Si-C stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of trimethylsilyl compounds. The molecular ion peak (M⁺) may be observed, but it is often weak. Common fragments include:

| m/z | Ion |

| 117 | [M - CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of sodium acetate with trimethylchlorosilane.

Materials:

-

Sodium acetate (anhydrous)

-

Trimethylchlorosilane

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Phase transfer catalyst (e.g., Tetrabutylammonium (B224687) bromide)

-

Reaction kettle with mechanical stirrer, dropping funnel, and condenser

-

Distillation apparatus

Procedure:

-

To a reaction kettle, add 0.72 parts by mass of anhydrous sodium acetate, 2.5 parts by mass of DMF, and 0.0015 parts by mass of tetrabutylammonium bromide.

-

Stir the mixture at 20-30 °C until a uniform suspension is obtained.

-

Slowly add 1 part by mass of trimethylchlorosilane dropwise to the reaction mixture at a rate of 1-2 g/min .

-

After the addition is complete, continue stirring the reaction mixture at a temperature between 10-60 °C for 2-4 hours.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Distill the filtrate under atmospheric pressure, collecting the fraction boiling between 106-108 °C. This fraction is the purified this compound.

Silylation of a Primary Alcohol (Example: 1-Butanol)

This protocol provides a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

This compound

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(trimethylsilyloxy)butane.

-

The product can be further purified by distillation if necessary.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with straightforward synthetic and application protocols, make it an important tool for researchers and professionals in the field of drug development and fine chemical synthesis. Understanding its characteristics, including its moisture sensitivity and reactivity profile, is crucial for its effective and safe utilization in the laboratory.

References

Trimethylsilyl Acetate: A Comprehensive Technical Guide

CAS Number: 2754-27-0

Synonyms: Acetoxytrimethylsilane, Acetic Acid Trimethylsilyl (B98337) Ester

This technical guide provides an in-depth overview of Trimethylsilyl acetate (B1210297) (TMSA), a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the chemical and physical properties, safety information, key applications, and detailed experimental protocols.

Chemical and Physical Properties

Trimethylsilyl acetate is a colorless, volatile liquid with a characteristic mild, sweet odor.[1] It is soluble in many common organic solvents but has limited solubility in water.[1] Upon contact with water, it can hydrolyze to release acetic acid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₂O₂Si | [2][3] |

| Molecular Weight | 132.23 g/mol | [2][3][4][5] |

| Boiling Point | 102 - 108 °C | [2][4][6][7] |

| Melting Point | -32 °C | [2][4][6][7] |

| Density | 0.882 - 0.891 g/mL at 25 °C | [2][4][6][8] |

| Refractive Index (n20/D) | 1.388 | [9] |

| Flash Point | 4 - 19 °C | [5][6][7][9] |

| Vapor Pressure | 35 mmHg at 30 °C | [5][6] |

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions.[5][6] It is classified as a hazardous chemical and requires storage in a cool, well-ventilated area away from sources of ignition.[6][7]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor[5] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[10] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[10] |

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[5][7][10]

Applications

This compound is a valuable reagent with a range of applications in organic synthesis and analytical chemistry.

-

Silylating Agent: Its primary use is as a silylating agent to protect hydroxyl groups in alcohols and carboxylic acids during multi-step organic syntheses.[2][11][12] The resulting trimethylsilyl ethers or esters are generally stable to a variety of reaction conditions and can be easily deprotected.[11]

-

Derivatizing Agent for Gas Chromatography (GC): TMSA is employed to derivatize polar compounds, such as alcohols and carboxylic acids, to increase their volatility and thermal stability, making them more amenable to analysis by gas chromatography.[1][2]

-

Precursor in Materials Science: It serves as a precursor in the production of silicone polymers, resins, and coatings, contributing to materials with enhanced thermal stability, flexibility, and water repellency.[2][11]

-

Reagent in Chemical Synthesis: It can also act as a mild acetylating agent under specific catalytic conditions.[13]

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of this compound.

Synthesis of this compound

This protocol is based on a patented synthesis method.

Reaction: (CH₃)₃SiCl + CH₃COONa → (CH₃)₃SiOC(O)CH₃ + NaCl

Materials:

-

Trimethylchlorosilane (1 part by mass)

-

Sodium acetate (0.63-0.84 parts by mass)

-

Solvent (e.g., Dichloromethane, 0.5-5 parts by mass)

-

Phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.0001-0.005 parts by mass)

Procedure:

-

To a reaction kettle, add sodium acetate, the solvent, and the phase transfer catalyst. Stir the mixture at 20-30 °C until uniform.

-

Dropwise, add trimethylchlorosilane to the reaction mixture at a rate of 1-2 g/min .

-

After the addition is complete, continue to stir the reaction mixture for 2-4 hours at a temperature between 10-60 °C.

-

Filter the resulting mixture to separate the liquid product from the solid by-products.

-

Distill the filtrate, collecting the fraction that boils at 106-108 °C to obtain the final this compound product.[4]

Protection of an Alcohol using this compound

This protocol describes a general procedure for the silylation of a primary alcohol.

Reaction: R-OH + (CH₃)₃SiOC(O)CH₃ ⇌ R-OSi(CH₃)₃ + CH₃COOH

Materials:

-

Alcohol (1 equivalent)

-

This compound (1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Mild base (e.g., Triethylamine or Pyridine, catalytic amount, optional)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution.

-

If the reaction is slow, a catalytic amount of a mild base can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the reaction mixture can often be used directly in the next step, or the solvent can be removed under reduced pressure.

-

If purification is necessary, an aqueous workup can be performed, followed by extraction with an organic solvent, drying, and solvent evaporation. Further purification can be achieved by distillation or column chromatography.

Derivatization of a Carboxylic Acid for GC Analysis

This protocol outlines a general procedure for preparing a trimethylsilyl ester for GC analysis.

Materials:

-

Carboxylic acid sample (approximately 1 mg)

-

This compound (100 µL)

-

Anhydrous solvent (e.g., Pyridine or Acetonitrile, 100 µL)

Procedure:

-

Place the carboxylic acid sample in a small glass vial.

-

Add the anhydrous solvent to dissolve the sample.

-

Add this compound to the vial.

-

Seal the vial and heat at 60-80 °C for 15-30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature.

-

An aliquot of the resulting solution can be directly injected into the gas chromatograph.

Visualizations

The following diagrams illustrate key workflows and reaction pathways involving this compound.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103755734A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. orgosolver.com [orgosolver.com]

- 6. TRIMETHYLSILYL (TRIMETHYLSILYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. General Silylation Procedures - Gelest [technical.gelest.com]

- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. weber.hu [weber.hu]

- 11. nbinno.com [nbinno.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

understanding the reactivity of Trimethylsilyl acetate

An In-depth Technical Guide on the Reactivity of Trimethylsilyl (B98337) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl acetate (TMSOAc) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (TMS) protecting group to hydroxyl functionalities. Its reactivity also extends to its role as an acetylating agent and a precursor in various carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this compound, including its application in protecting group chemistry, derivatization for gas chromatography-mass spectrometry (GC-MS), and as a key component in the Mukaiyama aldol (B89426) reaction. This document presents quantitative data on reaction yields, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows to facilitate its practical application in a laboratory setting.

Core Reactivity and Applications

This compound is a colorless liquid that is sensitive to moisture.[1] Its primary mode of reactivity involves the electrophilic silicon atom, which is readily attacked by nucleophiles such as alcohols, phenols, and amines. This reaction leads to the formation of a stable trimethylsilyl ether and acetic acid as a byproduct. The TMS group can be easily removed under mild acidic conditions or with a fluoride (B91410) source, making it an ideal protecting group for sensitive substrates.[2]

The dual reactivity of TMSOAc allows it to also act as an acetylating agent under specific conditions.[3] Furthermore, it serves as a precursor for the in-situ generation of silyl (B83357) enol ethers, which are key intermediates in reactions like the Mukaiyama aldol addition.[4][5][6][7][8] In analytical chemistry, TMSOAc is employed as a derivatizing agent to increase the volatility of polar analytes for GC-MS analysis.[9][10]

Quantitative Data on Reactivity

Table 1: Silylation of Alcohols and Phenols with Trimethylsilylating Agents

| Substrate | Silylating Agent | Catalyst/Conditions | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Hexamethyldisilazane (HMDS) | H-β zeolite, 80°C, 1.5 h | 95 | [11] |

| Cyclohexanol | Hexamethyldisilazane (HMDS) | H-β zeolite, 80°C, 1.5 h | 94 | [11] |

| tert-Butanol | Hexamethyldisilazane (HMDS) | H-β zeolite, 80°C, 2 h | 40 | [11] |

| Phenol | Hexamethyldisilazane (HMDS) | H-β zeolite, 80°C, 1.5 h | 96 | [11] |

| 2-Arylcyclohexanol | Triphenylsilyl chloride | Isothiourea catalyst | 45 | |

| Various Alcohols | Trimethylsilyl chloride | Ferric perchlorate | Good to Excellent | [13] |

| Phenols | Hexamethyldisilazane (HMDS) | NaHSO₄/SiO₂, rt | Excellent | [14] |

| 1-Phenylethanol | Benzyl acetate | Trimethyl(2-naphthyl)silane | 73 | [15] |

| Various Alcohols | Trimethylsilyl chloride | N-methylimidazole/Iodine | High | [16] |

Note: The data presented is for various trimethylsilylating agents, as direct comparative yield data for this compound is limited. The yields are indicative of the general reactivity trends.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol (e.g., Benzyl Alcohol) using this compound

This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound.

Materials:

-

Benzyl alcohol

-

This compound (TMSOAc)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere (optional, but recommended)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine or triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude trimethylsilyl ether.

-

The product can be purified further by distillation or column chromatography if necessary.

General Protocol for Derivatization of Fatty Acids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of fatty acids using a trimethylsilylating agent like TMSOAc for subsequent GC-MS analysis.[9][10]

Materials:

-

Fatty acid sample

-

This compound (TMSOAc) or a mixture of BSTFA with 1% TMCS

-

Anhydrous pyridine

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

GC vial with a screw cap and septum

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Accurately weigh the fatty acid sample into a clean, dry GC vial.

-

Add a suitable amount of anhydrous solvent to dissolve the sample.

-

Add anhydrous pyridine to the vial.

-

Add an excess of the silylating agent (e.g., a mixture of TMSOAc and a catalyst, or a commercial silylating mixture) to the vial.

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Heat the vial at 60-80 °C for 30-60 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

Signaling Pathways and Experimental Workflows

Mukaiyama Aldol Reaction Pathway

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation. This compound can serve as a precursor to the silyl enol ether nucleophile in this reaction. The general mechanism involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde.[4][5][6][7][8]

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatization techniques for free fatty acids by GC [restek.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

- 16. researchgate.net [researchgate.net]

Trimethylsilyl Acetate as a Protecting Group for Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Alcohols, with their inherent nucleophilicity and acidity, often necessitate temporary masking to prevent unwanted side reactions. Silyl (B83357) ethers, particularly trimethylsilyl (B98337) (TMS) ethers, have emerged as a cornerstone in this regard due to their ease of formation, stability under various conditions, and facile cleavage. While trimethylsilyl chloride (TMSCl) is a widely employed reagent for this transformation, trimethylsilyl acetate (B1210297) (TMSA) presents itself as a viable alternative. This technical guide provides an in-depth exploration of the use of the trimethylsilyl group for the protection of alcohols, with a focus on the potential application of trimethylsilyl acetate. The guide covers reaction mechanisms, generalized experimental protocols, and data on reaction efficiency, alongside methods for deprotection.

Introduction to Alcohol Protection and Silyl Ethers

The hydroxyl group of an alcohol is a highly reactive functional moiety that can act as a nucleophile, an acid, or be susceptible to oxidation. In the context of complex molecule synthesis, such as in drug development, this reactivity can interfere with transformations at other sites of the molecule. To circumvent this, a protecting group strategy is often employed. This involves the temporary conversion of the alcohol to a less reactive functional group that is stable to a specific set of reaction conditions and can be readily removed later to regenerate the alcohol.

Among the plethora of alcohol protecting groups, silyl ethers are workhorses of modern organic synthesis. The trimethylsilyl (TMS) group is one of the simplest silyl protecting groups and is readily introduced by reacting an alcohol with a silylating agent. The resulting TMS ether is significantly less nucleophilic and acidic than the parent alcohol, rendering it inert to a wide range of reagents, including Grignard reagents, strong bases, and many oxidizing and reducing agents.

While trimethylsilyl chloride (TMSCl) is the most common reagent for the introduction of the TMS group, other reagents such as hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)acetamide (BSA) are also utilized. This compound (TMSA), a compound synthesized from reagents like trimethylchlorosilane and acetic acid, also serves as a silylating agent for protecting hydroxyl groups in organic synthesis.

Reaction Mechanism

The silylation of an alcohol involves the nucleophilic attack of the alcoholic oxygen onto the electrophilic silicon atom of the silylating agent. The precise mechanism can vary depending on the specific silylating agent and the presence of any catalysts.

General Mechanism with Trimethylsilyl Chloride (TMS-Cl)

The most well-understood mechanism involves the use of a silyl halide, such as TMSCl, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reaction generally proceeds via an SN2-type mechanism at the silicon center.

Proposed Mechanism with this compound (TMSA)

When this compound is used as the silylating agent, the acetate ion serves as the leaving group. The reaction can be catalyzed by acid or base, or proceed under neutral conditions, potentially at elevated temperatures. The lone pair of electrons on the alcohol's oxygen atom attacks the silicon atom of TMSA. This is followed by the departure of the acetate ion and deprotonation of the oxonium ion intermediate to yield the trimethylsilyl ether and acetic acid as a byproduct.

Caption: Proposed mechanism for alcohol protection using TMSA.

Experimental Protocols

While specific, optimized protocols for the use of this compound are not extensively detailed in the surveyed literature, a general procedure for the trimethylsilylation of alcohols can be adapted. The following protocols are based on established methods for trimethylsilylation and should serve as a strong starting point for optimization with TMSA.

General Protocol for Trimethylsilylation of an Alcohol

Materials:

-

Alcohol substrate

-

This compound (TMSA) or other silylating agent (e.g., TMSCl)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Base (e.g., triethylamine, pyridine, or imidazole, if using TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.

-

If using TMSCl, add the base (typically 1.1-1.5 equivalents).

-

Add the silylating agent (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature or 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within a few hours at room temperature, but may require gentle heating.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure trimethylsilyl ether.

General Protocol for Deprotection of a Trimethylsilyl Ether

Method A: Acid-Catalyzed Deprotection

Materials:

-

Trimethylsilyl ether

-

Solvent (e.g., methanol, ethanol, THF)

-

Dilute acid (e.g., 1 M HCl, acetic acid)

Procedure:

-

Dissolve the trimethylsilyl ether in the chosen solvent.

-

Add the dilute acid and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate to yield the deprotected alcohol.

Method B: Fluoride-Mediated Deprotection

Materials:

-

Trimethylsilyl ether

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (typically 1 M in THF)

-

Solvent (e.g., THF)

Procedure:

-

Dissolve the trimethylsilyl ether in the solvent.

-

Add the TBAF solution and stir at room temperature.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, filter, and concentrate to afford the alcohol.

Data Presentation

Table 1: Representative Yields for the Trimethylsilylation of Various Alcohols

| Alcohol Substrate | Silylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol (1°) | TMSCl | Pyridine | DCM | 2 | >95 |

| 1-Octanol (1°) | HMDS | Iodine | Neat | 0.5 | 98 |

| Cyclohexanol (2°) | TMSCl | Triethylamine | THF | 4 | ~90 |

| 1-Phenylethanol (2°) | BSA | - | Neat | 1 | >95 |

| tert-Butanol (3°) | TMSCl | Pyridine | DCM | 24 | Moderate |

| Phenol | HMDS | H-β zeolite | Neat | 1.5 | 97 |

Note: This table is a compilation of representative data from various sources for general trimethylsilylation and is not specific to this compound.

Table 2: Common Deprotection Conditions for Trimethylsilyl Ethers

| Reagent | Solvent | Temperature (°C) | Typical Substrates | Notes |

| 1 M HCl | THF/H₂O | 25 | Primary, Secondary TMS ethers | Mild and common method. |

| Acetic Acid | THF/H₂O | 25 | Acid-sensitive substrates | Milder than strong mineral acids. |

| TBAF | THF | 25 | All TMS ethers | Very effective, especially for sterically hindered ethers. |

| K₂CO₃ | Methanol | 25 | Primary TMS ethers | Mild basic condition. |

| HF-Pyridine | THF | 0 - 25 | All TMS ethers | Can be selective depending on conditions. |

Experimental Workflow Visualization

The overall process of protecting an alcohol, performing a subsequent reaction, and then deprotecting the alcohol can be visualized as a logical workflow.

Caption: General workflow for alcohol protection and deprotection.

Conclusion

The trimethylsilyl group is an invaluable tool for the protection of alcohols in modern organic synthesis. Its introduction via silylating agents renders the hydroxyl group inert to a wide array of reaction conditions, enabling complex molecular transformations. While trimethylsilyl chloride is a prevalent reagent, this compound offers a potentially milder alternative with a different byproduct profile. The general protocols and representative data presented in this guide provide a solid foundation for the application of trimethylsilyl protection strategies. Further investigation into the specific reaction kinetics and substrate scope of this compound is warranted to fully elucidate its utility and expand the synthetic chemist's toolkit for alcohol protection.

An In-Depth Technical Guide to Trimethylsilyl Acetate in Derivatization for GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as steroids, fatty acids, and amino acids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting polar analytes into more volatile, thermally stable, and less polar derivatives.

Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is one of the most common derivatization techniques.[1] This guide provides a comprehensive technical overview of a specific silylating reagent, Trimethylsilyl acetate (B1210297) (TMSA), for GC-MS applications. While less common than highly reactive reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), TMSA presents unique properties that can be advantageous in specific analytical scenarios.

This document will delve into the theoretical underpinnings of TMSA derivatization, its reaction mechanism, and its comparative advantages and disadvantages. It will further provide detailed, albeit generalized, experimental protocols for the derivatization of key compound classes and summarize available quantitative data to aid researchers in method development and optimization.

Theoretical Background

The Silylation Reaction

The fundamental principle of silylation is the conversion of a polar functional group containing an active hydrogen into a non-polar trimethylsilyl derivative. This transformation is achieved by reacting the analyte with a silylating agent, which contains a reactive silyl (B83357) group. The general reaction can be represented as:

R-XH + (CH₃)₃Si-Y → R-X-Si(CH₃)₃ + HY

Where:

-

R-XH is the analyte with a polar functional group (e.g., alcohol, carboxylic acid, amine).

-

(CH₃)₃Si-Y is the silylating agent, with Y being a leaving group.

-

R-X-Si(CH₃)₃ is the resulting trimethylsilyl derivative.

The introduction of the bulky, non-polar TMS group effectively masks the polar functional group, reducing intermolecular hydrogen bonding and increasing the molecule's volatility, making it amenable to GC analysis.

Trimethylsilyl Acetate (TMSA) as a Silylating Reagent

This compound ((CH₃)₃SiOCOCH₃) is a silylating agent characterized by its relatively low silylating potential compared to other common reagents. This lower reactivity can be attributed to the nature of the acetate leaving group. While this may necessitate more stringent reaction conditions, such as higher temperatures or the use of a catalyst, it also offers the potential for greater selectivity in the derivatization of molecules with multiple functional groups. TMSA is primarily used for the derivatization of alcohols and carboxylic acids.[2]

Reaction Mechanism

The silylation reaction with TMSA proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen of a hydroxyl group) of the analyte on the electrophilic silicon atom of the TMSA molecule. The acetate ion then departs as the leaving group.

Experimental Protocols

General Considerations: Silylation reactions are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Reactions are typically performed in sealed vials to prevent the ingress of atmospheric moisture.

General Derivatization Workflow

The following diagram illustrates a typical workflow for TMS derivatization prior to GC-MS analysis.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Emergency Protocols for Trimethylsilyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for trimethylsilyl (B98337) acetate (B1210297) (CAS No. 2754-27-0). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities. Trimethylsilyl acetate is a highly flammable and moisture-sensitive compound commonly used as a silylating agent and a protecting group for hydroxyl groups in organic synthesis.[1][2] Its reactivity necessitates stringent safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] It is crucial to understand its primary hazards to mitigate risks effectively. The compound is a highly flammable liquid and vapor that can cause serious eye irritation and skin irritation.[4]

| Hazard Classification | GHS Hazard Statement |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[4] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation[4] |

| Skin Irritation, Category 2 | H315: Causes skin irritation[4] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage. This data is summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12O2Si[3] |

| Molecular Weight | 132.23 g/mol [3] |

| Appearance | Clear, colorless to pale yellow liquid[5][6] |

| Boiling Point | 107.5 °C (lit.)[6][7] |

| Melting Point | -32 °C (lit.)[6][7] |

| Flash Point | 19 °C (66.2 °F) - closed cup[3] |

| Density | 0.882 g/mL at 25 °C (lit.)[6][7] |

| Vapor Pressure | 35 mm Hg at 30 °C[6] |

| Vapor Density | 1 (vs air) |

| Water Solubility | Reacts with water[5][6] |

| Sensitivity | Moisture sensitive[3][5] |

Safe Handling Protocols

Safe handling of this compound requires a combination of robust engineering controls, appropriate personal protective equipment, and standardized operational procedures.

Engineering Controls

-

Ventilation: All work must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to keep airborne concentrations below exposure limits.[8][9] Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[3][4]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][9][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][8] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin Protection: Neoprene or nitrile rubber gloves must be worn.[10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] Wear a lab coat or other suitable protective clothing.[8][11] For significant exposure risks, flame-retardant antistatic protective clothing is recommended.[4]

-

Respiratory Protection: If inhalation of vapors is possible, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[10]

General Handling Practices

-

Avoid all contact with skin, eyes, and clothing, and do not breathe vapor or mist.[10][12]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources. "No smoking" policies must be strictly enforced.[3][4]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3][4] Use only non-sparking tools.[10][12]

-

Handle under an inert atmosphere (e.g., nitrogen) as the material is moisture-sensitive.[3]

-

Wash hands thoroughly after handling and before breaks.[4]

Diagram 1: Safe Handling Workflow for this compound

Storage Protocols

Proper storage is critical to prevent degradation of the material and to avoid hazardous situations.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3][4] The recommended storage temperature is often between 2-8°C.[6]

-

Keep containers away from heat, sparks, and open flames. Store in a designated "Flammables area".[3][8]

-

Protect from moisture, as the compound reacts with water.[3][6] Storage under a dry, inert atmosphere like nitrogen is recommended.[3][10]

Incompatible Materials

Diagram 2: Storage Requirements for this compound

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

First-Aid Measures

Immediate action is required in case of exposure. Always seek medical attention after administering first aid and show the Safety Data Sheet to the attending physician.[4]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[3][10] If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately take off all contaminated clothing.[3][4] Rinse the skin with plenty of water and soap for at least 15 minutes.[3][10]

-

Eye Contact: Immediately flush eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][10] Remove contact lenses if present and easy to do.[10]

-

Ingestion: Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[4][10] Rinse mouth with water.[4]

Diagram 3: First-Aid Decision Tree for Exposure

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][12] Water spray can be used to cool exposed containers.[10][12]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water.[12]

-

Specific Hazards: The compound is highly flammable and vapors may form explosive mixtures with air.[3] Vapors can travel to a source of ignition and flash back.[8] Upon combustion, it may produce carbon oxides and silicon dioxide.[3][4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Accidental Release Measures (Spill Protocol)

-

Personal Precautions: Eliminate all ignition sources immediately (no smoking, flares, sparks, or flames).[10][13] Wear appropriate PPE as described in Section 3.2.[10] Evacuate unnecessary personnel.[10]

-

Environmental Precautions: Prevent the spill from entering sewers, public waters, or drains.[4][10]

-

Containment and Cleaning:

-

Stop the leak if it is safe to do so.

-

Contain the spill using dikes or absorbents like sand, earth, or vermiculite.[4][10]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[3][4]

-

Clean the spill area thoroughly to remove residual contamination.[13]

-

Diagram 4: Accidental Spill Response Protocol

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[4]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Do not dispose of waste into sewers.[10]

-

Contaminated packaging and materials (e.g., absorbent pads, gloves) should be handled as hazardous waste and disposed of accordingly.[4] Handle empty containers with care as residual vapors are flammable.[10][12]

Conclusion

This compound is an invaluable reagent in scientific research and development, but its hazardous properties demand rigorous adherence to safety protocols. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and following the established guidelines for handling, storage, and emergency response, researchers can significantly minimize risks. A proactive approach to safety is paramount to protecting personnel, the environment, and the integrity of scientific work.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound CAS#: 2754-27-0 [amp.chemicalbook.com]

- 7. This compound | 2754-27-0 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. gelest.com [gelest.com]

- 13. content.labscoop.com [content.labscoop.com]

Navigating the Solubility of Trimethylsilyl Acetate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics and Handling of Trimethylsilyl (B98337) Acetate (B1210297) in Common Organic Solvents.

Introduction